![molecular formula C26H24ClF3N4O8 B1191848 Sorafenib-glucosamine](/img/no-structure.png)
Sorafenib-glucosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorafenib-glucosamine is conjugate of sorafenib with glucosamine through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
Wissenschaftliche Forschungsanwendungen
Multikinase Inhibition and Hepatocellular Carcinoma
Sorafenib, known as Nexavar, is an orally active multikinase inhibitor approved in the EU for treating hepatocellular carcinoma (HCC). It prolongs overall survival and delays progression in advanced HCC patients not suitable for curative treatment or transarterial chemoembolization. Sorafenib targets cell surface tyrosine kinase receptors (like vascular endothelial growth factor receptors) and intracellular serine/threonine kinases (e.g., Raf-1, B-Raf) involved in tumor cell proliferation and angiogenesis. Its efficacy has been confirmed in phase III trials (SHARP trial and the Asia-Pacific trial), showing prolonged median overall survival and delayed progression in advanced HCC patients (Keating & Santoro, 2009).
Ferroptosis Induction and Resistance in Cancer Cells
Sorafenib was thought to induce ferroptosis, a form of cell death, by inhibiting the cystine/glutamate antiporter. However, a study by Zheng et al. (2021) provides evidence that sorafenib does not induce ferroptosis across a range of tumor cell lines. This finding suggests that sorafenib's anticancer mechanism might differ from previously thought (Zheng et al., 2021). Furthermore, Sun et al. (2016) discovered that metallothionein-1G (MT-1G) in human HCC cells is a critical regulator and promising therapeutic target of sorafenib resistance. MT-1G, induced by sorafenib, inhibits ferroptosis, suggesting a novel mechanism of sorafenib resistance in HCC (Sun et al., 2016).
Alteration of Drug Metabolism in Liver Tumor Tissue
Sorafenib's metabolism is significantly altered in liver tumor tissue compared to normal liver tissue, as shown by Ye et al. (2014). The study found a considerable reduction in the oxidation and glucuronidation rates of sorafenib in tumor hepatic microsomes, linked to decreased expression of cytochrome P450 (CYP) 3A4 and UGT1A9. This alteration in drug metabolism is crucial for understanding sorafenib's pharmacokinetics in HCC patients (Ye et al., 2014).
Potential Anti-Infective Application
Sorafenib has also been explored for anti-infective applications. Cui et al. (2019) identified that sorafenib can inhibit the growth of Staphylococcus xylosus by targeting glutamine synthetase, suggesting its potential as an anti-infective agent for treating infections caused by S. xylosus (Cui et al., 2019).
Binding Properties with c-MYC G-Quadruplexes
Wu et al. (2023) studied the interaction mechanism of sorafenib with c-MYC G-quadruplexes, an important target in cancer therapy. The study demonstrated sorafenib's binding to the groove of G4 and its limited ability to stabilize G4 compared to traditional ligands, providing insights for designing drugs targeting G4 (Wu et al., 2023).
Resistance Mechanisms in Liver Cancer
Zhu et al. (2017) highlighted various mechanisms underlying sorafenib resistance in HCC, including the activation of alternative pathways like PI3K/Akt and JAK-STAT, hypoxia-inducible pathways, and epithelial-mesenchymal transition. Understanding these resistance mechanisms is critical for developing personalized therapeutic strategies for HCC patients resistant to sorafenib (Zhu et al., 2017).
Eigenschaften
Produktname |
Sorafenib-glucosamine |
---|---|
Molekularformel |
C26H24ClF3N4O8 |
Molekulargewicht |
612.94 |
Aussehen |
Solid powder |
Synonyme |
Sorafenibglucosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.